1-Butan-2-yl-3-cyclohexylthiourea
Overview
Description
1-Butan-2-yl-3-cyclohexylthiourea is a thiourea derivative known for its unique chemical structure and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butan-2-yl-3-cyclohexylthiourea can be synthesized through a nucleophilic substitution reaction. Typically, urea and Lawesson’s reagent are used as raw materials, undergoing a sulfuration reaction . The reaction conditions include a reaction time of approximately 3.5 hours at a temperature of 75°C, with a mass ratio of urea to Lawesson’s reagent of 2:1 .
Industrial Production Methods: Industrial production methods for thiourea derivatives often involve the direct reaction of isothiocyanates with amines or the condensation of primary and secondary amines with thiophosgene and its derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Butan-2-yl-3-cyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized by water radical cations under ambient conditions.
Substitution: Nucleophilic substitution reactions are common, where thiourea acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Water radical cations are used as oxidizing agents.
Substitution: Lawesson’s reagent is commonly used for nucleophilic substitution reactions.
Major Products Formed:
Scientific Research Applications
1-Butan-2-yl-3-cyclohexylthiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes. Thiourea derivatives are known to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This inhibition can disrupt the normal function of these enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Comparison: 1-Butan-2-yl-3-cyclohexylthiourea is unique due to its specific butan-2-yl and cyclohexyl substituents, which confer distinct chemical and biological properties. Compared to other thiourea derivatives, it may exhibit different enzyme inhibition profiles and reactivity patterns .
Properties
IUPAC Name |
1-butan-2-yl-3-cyclohexylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOOPHJITPWAFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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